1-Oleoyl-3-chloropropanediol

Descripción

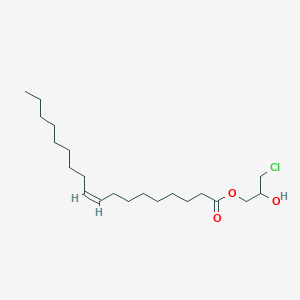

Structure

2D Structure

Propiedades

IUPAC Name |

(3-chloro-2-hydroxypropyl) (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H39ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,23H,2-8,11-19H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQUYTVRTHVOZHT-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H39ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10311-82-7 | |

| Record name | 1-Oleoyl-3-chloropropanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010311827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-OLEOYL-3-CHLOROPROPANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ME300L04PH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Distribution Within Food Matrices

Presence in Processed Foodstuffs

Given that refined oils are common ingredients in a vast array of processed foods, 3-MCPD esters like 1-Oleoyl-3-chloropropanediol are frequently detected in these products. colab.wsnih.gov Their presence has been confirmed in items such as margarines, infant formulas, biscuits, cookies, bread, and processed meats. colab.wsrsc.orgcabidigitallibrary.orgscispace.com

In a study of foods from the Spanish market, the lipid fraction of margarines was found to contain significant levels of 3-MCPD diesters. nih.gov Another investigation quantified the levels of specific 3-MCPD diesters in the extracted fat from bread, UHT milk, and chicken nuggets, as detailed in the table below. cabidigitallibrary.org The specific ester profile in the final food product is often a reflection of the fats and oils used in its formulation. rsc.org

Table 2: Concentrations of 3-MCPD Diesters in the Lipid Fraction of Various Processed Foods

| Food Product (Brand) | 3-MCPD-OO (µg/kg) | 3-MCPD-LL (µg/kg) | 3-MCPD-PO (µg/kg) | Total (µg/kg) | Reference |

|---|---|---|---|---|---|

| Bread (1) | 1.25 | 13.9 | 2.12 | 17.27 | cabidigitallibrary.org |

| Bread (2) | 1.27 | 14.1 | 2.15 | 17.52 | cabidigitallibrary.org |

| Bread (3) | 1.30 | 14.2 | 2.16 | 17.66 | cabidigitallibrary.org |

| UHT Milk (1) | 1.01 | 11.2 | 1.71 | 13.92 | cabidigitallibrary.org |

| UHT Milk (2) | 1.10 | 11.3 | 1.72 | 14.12 | cabidigitallibrary.org |

| UHT Milk (3) | 1.11 | 11.5 | 1.73 | 14.34 | cabidigitallibrary.org |

| Chicken Nuggets (1) | 0.88 | 9.8 | 1.49 | 12.17 | cabidigitallibrary.org |

| Chicken Nuggets (2) | 0.91 | 10.1 | 1.54 | 12.55 | cabidigitallibrary.org |

| Chicken Nuggets (3) | 0.93 | 10.4 | 1.58 | 12.91 | cabidigitallibrary.org |

Compounds: 3-MCPD-OO (1,2-dioleoyl-3-chloropropanediol), 3-MCPD-LL (1,2-dilinoleoyl-3-chloropropanediol), 3-MCPD-PO (1-palmitoyl-2-oleoyl-3-chloropropanediol)

Factors Influencing End-Product Concentrations

Several key factors govern the formation and final concentration of this compound and other 3-MCPD esters in food products.

Thermal Processing: High temperature is the most critical factor. The deodorization step of oil refining, which uses superheated steam at temperatures between 180°C and 260°C, provides the ideal environment for the reaction to occur. unina.it Similarly, deep-fat frying can also lead to the formation or increase of these compounds in the frying oil, which can then migrate into the food being cooked. nih.gov

Presence of Precursors: The formation reaction requires both lipid precursors and a chlorine source. Diacylglycerols (DAGs) and monoacylglycerols (MAGs), which are present in oils or form from the hydrolysis of triglycerides during heating, are key precursors. nih.gov The specific fatty acid profile of the oil determines the resulting ester; oils rich in oleic acid will preferentially form esters of oleic acid, such as this compound. unina.it

Chlorine Availability: The amount of available chlorine, which can come from the raw materials or processing aids, is a limiting factor in the formation of 3-MCPD esters. unina.it

Food Matrix Effects: During processes like frying, the type of food being cooked can influence the formation of 3-MCPD esters. For example, studies have shown that frying chicken breasts can lead to a greater increase in 3-MCPD esters in the oil compared to frying potato chips. nih.gov

Mechanistic Pathways of 1 Oleoyl 3 Chloropropanediol Formation

Role of Acylglycerols as Precursors

Acylglycerols are fundamental precursors in the formation of 3-MCPD esters. fao.org The structure and type of acylglycerol significantly influence the reaction pathways and the resulting products.

Monoacylglycerols (MAGs) and Diacylglycerols (DAGs)

Monoacylglycerols (MAGs) and diacylglycerols (DAGs) are recognized as key precursors in the formation of 3-MCPD esters. ftb.com.hrfao.org Their presence, often resulting from the hydrolysis of triacylglycerols, is a critical factor. agriculturejournals.czresearchgate.net During thermal processing, such as the deodorization step in edible oil refining, DAGs and MAGs can readily react. ftb.com.hrmerieuxnutrisciences.com

Research has demonstrated that the amount of 3-MCPD esters formed exhibits a linear correlation with increasing concentrations of MAGs and DAGs in the oil. bezpecnostpotravin.czunito.it For instance, studies have shown that 1-monopalmitin is a more potent precursor for bound 3-MCPD than 1,3-dipalmitin. agriculturejournals.cz It is proposed that under high temperatures, MAGs and DAGs can form a cyclic acyloxonium ion, an intermediate that is susceptible to nucleophilic attack by chloride ions, leading to the formation of 3-MCPD esters. researchgate.netkeypublishing.org

| Precursor | Relative Yield of Bound 3-MCPD |

| 1-Monopalmitin | Highest |

| 1,3-Dipalmitin | Intermediate |

| Tripalmitin | Lowest |

| Soybean Oil | Lowest |

| Data derived from studies on recognized precursors of 3-MCPD reacted with sodium chloride under thermal conditions. agriculturejournals.cz |

Triacylglycerols (TAGs)

While MAGs and DAGs are more direct precursors, triacylglycerols (TAGs) also play a crucial role, primarily by breaking down into DAGs and MAGs through hydrolysis at high temperatures. agriculturejournals.czresearchgate.net However, there is evidence to suggest that TAGs can also directly participate in the formation of 3-MCPD esters. nih.gov

One proposed mechanism involves the formation of a cyclic acyloxonium ion directly from the TAG molecule, which then reacts with a chloride ion. nih.govbezpecnostpotravin.cz Another theory suggests that under conditions of low moisture and high temperature, TAGs can react with a chlorine donor to form 3-MCPD esters. nih.gov Studies using tristearoylglycerol (TSG) have shown that in the presence of certain inorganic chlorides like FeCl2 and FeCl3, 3-MCPD esters can be formed directly from the TAG. acs.org

Contribution of Chlorine-Containing Compounds

The presence of chlorine is an absolute requirement for the formation of 3-MCPD esters. ftb.com.hrmerieuxnutrisciences.com Both inorganic and organic forms of chlorine can act as the chlorine donor in the reaction.

Inorganic and Organic Chloride Sources

A variety of chlorine-containing compounds have been identified as contributors to the formation of 3-MCPD esters. These can be broadly categorized as inorganic and organic chlorides. nih.govovid-verband.de

Inorganic Chlorides:

Sodium chloride (NaCl): Commonly used in food processing, NaCl has been shown to be a significant source of chloride for 3-MCPD ester formation. nih.govagriculturejournals.cz

Other Metal Chlorides: Studies have implicated iron(III) chloride (FeCl3) and iron(II) chloride (FeCl2) as being particularly effective in promoting the formation of 3-MCPD esters from TAGs. acs.orgovid-verband.de Other inorganic chlorides like potassium chloride (KCl), copper(II) chloride (CuCl2), and zinc chloride (ZnCl2) have also been investigated. acs.org

Organic Chlorides:

Organochlorine compounds present in crude oils can decompose at high temperatures during processes like deodorization. ovid-verband.demdpi.com This thermal breakdown can generate reactive chlorinated substances, such as hydrochloric acid (HCl), which then react with acylglycerols to form 3-MCPD esters. ovid-verband.demdpi.com

The following table summarizes the effect of various chloride sources on the formation of 3-MCPD esters from tristearoylglycerol (TSG) at high temperatures.

| Chloride Source | Ability to Form 3-MCPD Esters from TSG |

| NaCl | No (under specific experimental conditions) |

| KCl | No (under specific experimental conditions) |

| FeCl2 | Yes |

| CuCl2 | No (under specific experimental conditions) |

| ZnCl2 | No (under specific experimental conditions) |

| FeCl3 | Yes |

| Dry HCl | Yes |

| Lindane (Organic) | No (under specific experimental conditions) |

| Data based on a study investigating the reaction of TSG with various chloride compounds. acs.org |

Proposed Reaction Mechanisms

The precise mechanisms for the formation of 1-oleoyl-3-chloropropanediol are complex and can vary depending on the specific precursors and reaction conditions. However, several key pathways have been proposed.

Direct Nucleophilic Substitution Reactions

A primary proposed mechanism involves the direct nucleophilic substitution of a hydroxyl or acyl group in an acylglycerol by a chloride anion. agriculturejournals.cz This reaction is a classic SN2-type attack. In the context of acylglycerols, the chloride ion acts as a nucleophile, attacking one of the carbon atoms of the glycerol (B35011) backbone.

For the formation of this compound, the reaction would involve a precursor containing an oleoyl (B10858665) group. The chloride ion would attack the primary carbon (C3) of the glycerol backbone, leading to the displacement of a leaving group, which could be a hydroxyl group or another acyl group. agriculturejournals.cz The reaction is facilitated by the high temperatures common in food processing and oil refining. merieuxnutrisciences.com

Acyloxonium Ion Intermediates

The formation of this compound, a type of 3-monochloropropane-1,2-diol (3-MCPD) ester, is widely understood to proceed through the formation of a cyclic acyloxonium ion intermediate. nih.govbezpecnostpotravin.cz This pathway is initiated during high-temperature processing of oils and fats. nih.gov Precursors such as triacylglycerols (TAGs), diacylglycerols (DAGs), and monoacylglycerols (MAGs) are key to this process. nih.govut.ac.ir

The proposed mechanism involves the transformation of a triacylglycerol into a cyclic acyloxonium ion. nih.govbezpecnostpotravin.cz This intermediate is then subject to a nucleophilic attack by a chloride ion, leading to the formation of the 3-MCPD ester. nih.govbezpecnostpotravin.cz The formation of this cyclic acyloxonium ion is considered a crucial step. ut.ac.ir Specifically, diacylglycerol-derived acyloxonium ions react with chloride to form 3-MCPD diesters and monoesters. ut.ac.ir The reaction can also be initiated by the protonation of the oxo-group of TAGs and DAGs by hydrochloric acid (HCl), which then leads to the formation of the cyclic-acyloxonium ion intermediates. ovid-verband.de Research has also pointed to the possibility of a chlorine radical or chlorine compound attacking a cyclic acyloxonium free radical intermediate as another formation pathway. mdpi.com

Isomerization and Interconversion Dynamics with other Chloropropanols

The formation of 3-MCPD esters often occurs alongside their 2-MCPD isomers, although 3-MCPD is typically the more prevalent form. bezpecnostpotravin.cz The reason for the higher prevalence of 3-MCPD esters is that the sn-1 and sn-3 positions on the glycerol backbone are more susceptible to attack than the sn-2 position, making the formation of 3-MCPD esters more favorable. mdpi.com It has been suggested that 2-MCPD esters, 3-MCPD esters, and glycidyl (B131873) esters can interconvert in the presence of a chlorine source at high temperatures. jfda-online.com

Studies have shown that glycidyl esters can be precursors in the formation pathway of 3-MCPD esters. bezpecnostpotravin.cz In the absence or depletion of chloride ions during processes like deodorization, the reaction pathway is thought to conclude at the glycidyl ester stage. bezpecnostpotravin.cz The presence of glycidyl esters can lead to an overestimation of the amount of bound 3-MCPD, depending on the analytical method used. bezpecnostpotravin.cz

Impact of Thermal Processing Conditions

Thermal processing, particularly during the deodorization step of oil refining, plays a critical role in the formation of this compound and other 3-MCPD esters. nih.govmdpi.com These compounds are known to form at elevated temperatures, generally above 200°C. mdpi.com

Temperature Profiles during Deodorization

The deodorization stage of oil refining, which operates at temperatures typically between 220°C and 260°C, is a primary site for 3-MCPD ester formation. nih.govmdpi.com Some studies indicate that the formation of 3-MCPDE starts at temperatures around 180°C, with the formation of related glycidyl esters (GE) increasing exponentially above 230°C. ovid-verband.de Research on rapeseed oil showed a significant increase in 3-MCPD formation from 210°C upwards. mdpi.com In palm oil, while some studies showed no significant increase at temperatures of 180°C and 230°C, others noted that the formation of 3-MCPDE and GE is related to the heating temperature. mdpi.commdpi.com Specifically, for glycidyl esters, their levels considerably increase at temperatures above 250°C. ital.sp.gov.br The formation of 3-MCPD esters can occur at temperatures as low as 160-200°C, and unlike GEs, their formation does not necessarily increase with higher temperatures. fao.org

Table 1: Effect of Deodorization Temperature on 3-MCPD and Glycidyl Ester Formation in Palm Oil

| Temperature (°C) | 3-MCPD Ester Range (mg/kg) | Glycidyl Ester (GE) Range (mg/kg) | Reference |

|---|---|---|---|

| 210 | 1.91 - 2.70 | 0.12 - 8.51 | ital.sp.gov.br |

| 230 | 1.91 - 2.70 | 0.12 - 8.51 | ital.sp.gov.br |

| 250 | 1.91 - 2.70 | 0.12 - 8.51 | ital.sp.gov.br |

| 270 | 1.91 - 2.70 | 0.12 - 8.51 | ital.sp.gov.br |

Influence of Heating Duration and Time-Temperature Interactions

The duration of heating and its interaction with temperature are complex factors influencing 3-MCPD ester formation. mdpi.com In some cases, the content of 3-MCPD esters increases rapidly in the initial phase of heating (e.g., the first 0.5 hours) and then reaches a dynamic equilibrium where formation and decomposition occur simultaneously. mdpi.com For instance, at a deodorization temperature of 250°C, the retention time becomes a critical factor, and its impact is intensified as the temperature rises to 270°C. mdpi.com However, prolonged heating, such as for 24 hours, can lead to the degradation of 3-MCPD esters through a dechlorination process. mdpi.com In studies simulating deep fat frying, a significant increase in 3-MCPD esters was observed after 2 hours of heating, but decomposition was noted for heating times longer than 2 hours. bohrium.com

Table 2: Influence of Heating Time on 3-MCPD Ester Formation in an NaCl System at 280°C

| Heating Time (hours) | 3-MCPD Ester Formation Trend | Reference |

|---|---|---|

| 0 - 0.5 | Rapid Increase | mdpi.com |

| > 0.5 | Dynamic Equilibrium | mdpi.com |

Moisture Content Effects

Moisture content has a notable effect on the formation of 3-MCPD esters. bohrium.com In model systems, 3-MCPD production was found to increase with water content up to about 30% moisture, but decreased at higher moisture levels. unito.itagriculturejournals.cz In simulated deep fat frying conditions, the effect of water content was the most evident factor in 3-MCPD ester formation, with an increase in water dosage from 7% to 10% leading to a 130% accretion of these esters. bohrium.com

Catalytic Role of Metal Ions

Metal ions, particularly ferric (Fe³⁺) and ferrous (Fe²⁺) ions, can enhance the formation of 3-MCPD esters through their catalytic effects. mdpi.com The presence of ferric chloride (FeCl₃) not only provides the necessary chlorine atoms but also the Fe³⁺ ion acts as a catalyst for the reaction. mdpi.com In systems with FeCl₃, the formation of 3-MCPD esters was found to be higher and more stable compared to systems with sodium chloride (NaCl). mdpi.com This suggests that certain metal ions can significantly accelerate the reactions leading to the formation of this compound.

Advanced Analytical Methodologies for 1 Oleoyl 3 Chloropropanediol Quantification and Characterization

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the analysis of 1-Oleoyl-3-chloropropanediol, enabling its separation from complex matrices. These methods can be broadly categorized into direct and indirect approaches. Direct methods analyze the intact ester, providing specific information about its structure, while indirect methods involve hydrolysis of the ester to 3-monochloropropane-1,2-diol (3-MCPD) followed by derivatization and analysis. restek.comital.sp.gov.brresearchgate.net

Gas Chromatography (GC) with Flame Ionization Detection (FID)

Gas Chromatography with Flame Ionization Detection (GC-FID) is a well-established technique for the analysis of fatty acid esters. For the determination of this compound, an indirect approach is typically employed. This involves the transesterification of the ester to release the 3-MCPD backbone, which is then derivatized to a more volatile compound suitable for GC analysis. restek.comresearchgate.net

A common derivatizing agent is phenylboronic acid (PBA), which reacts with the diol structure of 3-MCPD to form a cyclic ester. restek.comeuropa.eu This derivative is more amenable to GC separation. restek.com The sample, after derivatization, is injected into the GC system. The separation is achieved on a capillary column, often with a stationary phase like 5% diphenyl/95% dimethyl polysiloxane. europa.eu The Flame Ionization Detector (FID) then provides a response proportional to the amount of carbon atoms in the eluted compounds, allowing for quantification. avantiresearch.com

Key Research Findings:

A dispersive solid-phase extraction (dSPE) method has been developed for the clean-up and pre-concentration of 1-oleoyl-3-MCPD prior to GC-FID analysis. researchgate.net

This dSPE-GC-FID method demonstrated good recovery rates (59.3% to 115.9%) for spiked samples. researchgate.net

The limit of detection (LOD) and limit of quantification (LOQ) for 1-oleoyl-3-MCPD were reported to be 2.00 mg L⁻¹ and 6.68 mg L⁻¹, respectively. researchgate.net

Liquid Chromatography (LC) with Tandem Mass Spectrometry (MS/MS)

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the direct analysis of this compound, avoiding the need for derivatization. researchgate.net This technique offers high selectivity and sensitivity, allowing for the quantification of individual 3-MCPD esters. nih.gov

In a typical LC-MS/MS workflow, the sample is first subjected to an extraction and clean-up procedure, often involving solid-phase extraction (SPE), to remove interfering matrix components. nih.govcabidigitallibrary.org The extract is then injected into the LC system, where the separation of different 3-MCPD esters is achieved on a reversed-phase column. The eluting compounds are then introduced into the mass spectrometer. Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of these esters. nih.gov The tandem mass spectrometer allows for selected reaction monitoring (SRM), where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored for quantification, providing a high degree of specificity. nih.gov

Key Research Findings:

A direct LC-MS/MS method was developed for the simultaneous quantification of seven glycidyl (B131873) esters and twenty-four 3-MCPD esters, including this compound. nih.gov

This method utilized a two-step solid-phase extraction for sample purification and achieved good recovery (≥83%). cabidigitallibrary.org

The linearity of the method was excellent, with R² values ≥0.9984 for the selected 3-MCPD esters. cabidigitallibrary.org

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional LC, including higher resolution, faster analysis times, and improved sensitivity. When coupled with mass spectrometry, UHPLC-MS becomes a highly effective technique for the direct determination of this compound. unina.itresearchgate.net

The use of sub-2 µm particles in UHPLC columns allows for more efficient separations. The sample preparation often involves a "dilute-and-shoot" approach or a simple solid-phase extraction (SPE) clean-up. researchgate.netunina.it The separation is typically performed on a C18 column with a gradient elution program. The mass spectrometer, often a triple quadrupole or a high-resolution instrument, provides the necessary selectivity and sensitivity for quantification. nih.govnih.gov

Key Research Findings:

A UHPLC-MS/MS method using a triple quadrupole analyzer was validated for the analysis of 19 3-MCPD esters and 7 glycidyl esters in various food matrices. nih.gov

The method demonstrated good trueness (72-118%) and precision (<20%), with limits of quantification ranging from 0.01 to 0.1 mg kg⁻¹. nih.gov

Another study utilized UHPLC coupled with a Q Exactive Orbitrap LC-MS/MS for the direct determination of 3-MCPD esters in edible oils. unina.it

Supercritical Fluid Chromatography (SFC) with Mass Spectrometry

Supercritical Fluid Chromatography (SFC) has emerged as a green and efficient alternative for the analysis of lipids and related compounds, including this compound. nih.gov SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase, often with a small amount of a polar co-solvent. This results in faster separations and reduced solvent consumption compared to LC. nih.govresearchgate.net

When coupled with mass spectrometry, SFC-MS provides a powerful tool for the direct analysis of 3-MCPD esters. chromatographyonline.com The "dilute-and-shoot" approach is often employed, minimizing sample preparation time. researchgate.net The separation of different esters is achieved based on their polarity and interaction with the stationary phase. nih.gov

Key Research Findings:

A high-throughput "dilute and shoot" SFC-HRMS/MS method was developed for the rapid determination of nine 3-MCPDEs and seven GEs in vegetable oils. chromatographyonline.com

This method eliminated the need for hydrolysis and derivatization, significantly increasing sample throughput. researchgate.netchromatographyonline.com

A study demonstrated the separation of over 20 2-MCPD and 3-MCPD mono- and diesters in less than 12 minutes using ultrahigh-performance supercritical fluid chromatography-mass spectrometry (UHPSFC-MS) with neat carbon dioxide. nih.gov

High-Resolution Mass Spectrometry (HRMS) Applications

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is invaluable for the unambiguous identification and confirmation of this compound. researchgate.netunina.it This capability allows for the determination of the elemental composition of the analyte, greatly enhancing the confidence in its identification.

Orbitrap Mass Spectrometry

Orbitrap mass spectrometry is a type of HRMS that offers high resolution and mass accuracy. unina.it It has been successfully applied to the direct analysis of 3-MCPD esters, including this compound, in complex matrices like edible oils. unina.it

In a typical UHPLC-Orbitrap MS workflow, the sample undergoes a simple extraction and clean-up, followed by chromatographic separation. unina.it The Orbitrap mass analyzer then provides full-scan high-resolution mass spectra, from which extracted ion chromatograms for specific m/z values can be generated for quantification. The high mass accuracy allows for the confident identification of the target compounds, even in the presence of co-eluting interferences. unina.itresearchgate.net

Key Research Findings:

A direct method using UHPLC coupled to a Q Exactive Orbitrap LC-MS/MS was developed and validated for the determination of 3-MCPD esters in edible vegetable oils. unina.it

The method demonstrated good linearity, precision, and accuracy, with mass errors for all compounds ranging from -4.05 to 4.99 ppm. unina.it

The study successfully identified and quantified 18 different 3-MCPD esters, including this compound. unina.it

Data Tables

Table 1: Chromatographic Methods for this compound Analysis

| Technique | Method Type | Key Features | Reported LOQ for 1-Oleoyl-3-MCPD |

| GC-FID | Indirect | Derivatization with PBA required | 6.68 mg L⁻¹ researchgate.net |

| LC-MS/MS | Direct | High selectivity and sensitivity | 0.0004-0.05 mg kg⁻¹ (for 3-MCPD esters) nih.gov |

| UHPLC-MS | Direct | Fast analysis, high resolution | 0.01-0.1 mg kg⁻¹ (for 3-MCPD esters) nih.gov |

| SFC-MS | Direct | Green chemistry, high throughput | 65-87% of the maximum limit of 100 µg/kg (for 3-MCPD esters) chromatographyonline.com |

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₂₁H₃₉ClO₃ | unina.itnih.gov |

| Theoretical Mass (m/z) | 293.18780 (M-H)⁺ | unina.it |

| Measured Mass (m/z) | 293.18848 | unina.it |

| Mass Accuracy (Δppm) | 2.32 | Not explicitly stated for this specific compound in the source, but the range for all compounds was -4.05 to 4.99 ppm. unina.it |

| Ionization Mode | ESI+ | unina.it |

Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry

Quadrupole Time-of-Flight (Q-TOF) mass spectrometry stands out as a powerful tool for the analysis of 1-O-3-MCPD and other related 3-MCPD esters. This high-resolution mass spectrometry (HRMS) technique provides accurate mass measurements, which is crucial for the confident identification and structural elucidation of these compounds. nih.govfood.gov.ukcabidigitallibrary.org

In a typical workflow, Ultra-High-Performance Liquid Chromatography (UHPLC) is coupled with Q-TOF MS for the separation and detection of 1-O-3-MCPD. cabidigitallibrary.orgnih.govsapub.org The Q-TOF analyzer offers high sensitivity and mass accuracy, often below 5 ppm, which aids in distinguishing target analytes from complex matrix interferences. nih.gov The data generated can be processed using specialized software that extracts molecular features and compares them against a database of known contaminants. lcms.cz This approach allows for both targeted quantification and non-targeted screening of 3-MCPD esters in various food matrices. nih.govlcms.cz For instance, the identity of 3-MCPD esters in oil samples can be verified by UPLC-Q-TOF MS, while quantification is performed using HPLC. cabidigitallibrary.orgsapub.org

Sample Preparation and Extraction Protocols

Effective sample preparation is a critical prerequisite for accurate quantification of 1-O-3-MCPD, aiming to isolate the analyte from the complex food matrix and minimize interferences.

Solid-Phase Extraction (SPE) Techniques

Solid-Phase Extraction (SPE) is a widely employed technique for the cleanup and pre-concentration of 1-O-3-MCPD and other 3-MCPD esters from edible oils and other food samples. food.gov.ukifst.orgresearchgate.netresearchgate.net The choice of sorbent material is crucial for effective separation. Silica-based SPE cartridges are commonly used, where the sample, dissolved in a non-polar solvent mixture like ethyl acetate (B1210297) and methyl tert-butyl ether, is loaded onto the cartridge. nih.govcabidigitallibrary.org The target analytes are then selectively eluted. nih.govcabidigitallibrary.org Some methods utilize a two-step SPE process for enhanced purification. researchgate.net

For high-fat content foods, the fat is first extracted, and the extract is then purified using an SPE cartridge. nih.gov In some protocols, aminopropyl-functionalized silica (B1680970) sorbents are used to effectively remove interferences like monoacylglycerols, which can prevent the overestimation of related compounds like glycidyl esters. tandfonline.com The optimal elution volume can vary depending on the food matrix. tandfonline.com

Dispersive Solid-Phase Extraction (dSPE)

Dispersive solid-phase extraction (dSPE) offers a simpler and faster alternative to traditional SPE for sample cleanup. researchgate.net This technique, often used in conjunction with QuEChERS-based methods, involves adding the sorbent directly to the sample extract. researchgate.netcore.ac.ukchromatographyonline.com For the analysis of 1-O-3-MCPD, C18 is a commonly used dSPE sorbent. researchgate.net The simplicity of the dSPE procedure makes it an attractive option for high-throughput analysis. researchgate.net

Modified QuEChERS Protocols

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method, originally developed for pesticide residue analysis, has been successfully adapted for the extraction of 3-MCPD esters from various food matrices. nih.govnih.govup.ptcore.ac.uk Modified QuEChERS protocols typically involve an initial extraction with an organic solvent like acetonitrile (B52724), followed by a cleanup step. core.ac.uknih.govresearchgate.netchromatographyonline.com

One modified approach for edible oils involves extraction with acetonitrile followed by the addition of salts such as magnesium sulfate (B86663) and sodium formate (B1220265) to induce phase separation and drive the analytes into the organic layer. nih.gov The subsequent cleanup step often employs dSPE with sorbents like primary secondary amine (PSA) and graphitized carbon black (GCB) to remove interfering substances. nih.gov These modified protocols have demonstrated good recoveries for 3-MCPD esters. nih.govnih.gov

Quantitative and Qualitative Assessment Parameters

To ensure the reliability and validity of analytical methods for 1-O-3-MCPD, several key parameters are evaluated.

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental parameters that define the sensitivity of an analytical method. eflm.eufudschem.com The LOD is the lowest concentration of an analyte that can be reliably distinguished from a blank, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. eflm.eufudschem.comsepscience.com

For 1-O-3-MCPD and other 3-MCPD esters, these limits are typically determined based on the signal-to-noise ratio (S/N), where an S/N of 3 is often used for LOD and 10 for LOQ. unina.it Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. sepscience.com The LOD and LOQ values are crucial for assessing whether a method is suitable for monitoring regulatory limits and for comparing the performance of different analytical approaches. researchgate.netnih.gov

The reported LOD and LOQ values for 3-MCPD esters, including 1-O-3-MCPD, vary depending on the analytical technique, the complexity of the food matrix, and the specific sample preparation method employed. For instance, direct analysis using high-resolution mass spectrometry has achieved LODs for 3-MCPD monoesters in the range of 0.079–12.678 µg/kg in edible oils. unina.it In other studies using GC-MS/MS, LODs for total 3-MCPD esters have been reported as low as 1.5 µg/kg in infant formula and 10 µg/kg in various food matrices. nih.govmdpi.com

Table 1: Reported Limits of Detection (LOD) and Quantification (LOQ) for 3-MCPD Esters in Various Studies

| Analyte(s) | Matrix | Method | LOD | LOQ | Source |

|---|---|---|---|---|---|

| 3-MCPD monoesters | Edible oils | UHPLC-HRMS (Orbitrap) | 0.079–12.678 µg/kg | 0.979–38.035 µg/kg | unina.it |

| 3-MCPDE | Infant formula | GC-MS/MS | 1.5 µg/kg | 5 µg/kg | nih.gov |

| 3-MCPDEs and GEs | Milk, cooking oil, lard | GC-MS/MS | 10 µg/kg | 30 µg/kg | mdpi.com |

| Glycidol (B123203) | Oil matrix | GC-MS | 0.02 mg/kg | 0.1 mg/kg | nih.gov |

| 3-MCPD esters | Edible vegetable oils and infant milk powder | GC-MS | 0.025 mg/kg (3-MCPDE), 0.020 mg/kg (2-MCPDE) | 0.075 mg/kg (3-MCPDE), 0.060 mg/kg (2-MCPDE) | scirp.org |

| 3-MCPD esters | Oil matrix | HPLC | 0.004 mg/kg | 0.009 mg/kg | sapub.org |

Linearity and Calibration Curve Validation

A cornerstone of accurate quantification for this compound is the establishment of a valid calibration curve. This process involves demonstrating a linear relationship between the instrument's response and the concentration of the analyte. annlabmed.org

Method validation for the quantification of this compound and other related compounds often involves generating a multi-point calibration curve. For instance, a ten-point calibration curve spanning a wide concentration range, from 1 to 1000 ng/mL, has been successfully employed. jfda-online.com The linearity of these curves is typically assessed by the coefficient of determination (R²), with values of ≥0.998 indicating a strong linear relationship. cabidigitallibrary.org

The selection of an appropriate regression model and weighting factor is crucial to ensure the accuracy of the calibration. annlabmed.org A weighted least-squares linear regression model, often with a weighting factor of 1/x², is commonly used to account for heteroscedasticity, where the variance of the measurement error is not constant across the concentration range. jfda-online.comscispace.com Validation of the calibration model also includes ensuring that the back-calculated concentrations of the calibration standards are within a specified tolerance, typically ±15% of the nominal value, and ±20% at the lower limit of quantification. annlabmed.org

Table 1: Example of Calibration Curve Parameters for 3-MCPD Esters

| Parameter | Value/Range | Source |

|---|---|---|

| Concentration Range | 1 - 1000 ng/mL | jfda-online.com |

| Number of Points | 8 - 10 | jfda-online.comcabidigitallibrary.org |

| Regression Model | Weighted Linear (1/x²) | jfda-online.com |

| Coefficient of Determination (R²) | ≥0.998 | cabidigitallibrary.org |

| Acceptance Criteria for Back-Calculated Concentrations | ±15% (±20% at LLOQ) | annlabmed.org |

This table is for illustrative purposes and combines data from multiple sources.

Recovery and Repeatability Evaluation

The reliability of an analytical method is heavily dependent on its recovery and repeatability. Recovery refers to the efficiency of the extraction process in recovering the analyte from the sample matrix, while repeatability measures the precision of the method when repeated under the same conditions.

For 3-monochloropropanediol (3-MCPD) esters, including this compound, good recovery values are generally considered to be in the range of 89-120%. researchgate.net Studies have demonstrated successful recovery of various 3-MCPD esters from complex food matrices, with recoveries often adjusted using an internal standard to compensate for matrix effects and procedural losses. nih.gov For example, a method for analyzing 3-MCPD esters in bread, UHT milk, and chicken nuggets reported recoveries of ≥83%. cabidigitallibrary.org

Repeatability is typically expressed as the relative standard deviation (RSD) of replicate measurements. For the analysis of 3-MCPD diesters, RSD values between 5% and 9% have been achieved at spiking levels of 2 and 10 mg/kg. researchgate.net Another study reported standard deviations for repeatability tests ranging from 6.1% to 23.3%, demonstrating the method's success. cabidigitallibrary.org These evaluations are often performed by analyzing spiked samples at multiple concentration levels (e.g., low, medium, and high) to assess the method's performance across a range of analyte concentrations. nih.gov

Table 2: Summary of Recovery and Repeatability Data for 3-MCPD Esters

| Matrix | Spiking Levels | Recovery (%) | Repeatability (RSD %) | Source |

|---|---|---|---|---|

| Vegetable Oils | 2 and 10 mg/kg | 89-120 | 5-9 | researchgate.net |

| Various Food Matrices | 10, 50, 100 ng/mL | Not specified | Not specified | nih.gov |

| Bread, UHT Milk, Chicken Nuggets | Not specified | ≥83 | 6.1-23.3 (as SD) | cabidigitallibrary.org |

This table compiles findings from different studies and matrices.

Utilization of Isotope-Labeled Internal Standards

The use of isotope-labeled internal standards is a critical practice in modern analytical chemistry, particularly for mass spectrometry-based quantification of compounds like this compound. szabo-scandic.com These standards are molecules that are chemically identical to the analyte but have one or more atoms replaced with a heavier isotope, such as deuterium (B1214612) (²H) or carbon-13 (¹³C). lgcstandards.com

The primary advantage of using an isotope-labeled internal standard is its ability to mimic the behavior of the analyte during sample preparation, chromatography, and ionization in the mass spectrometer. scispace.com This co-elution and similar chemical behavior allow for the correction of variations in extraction recovery, matrix effects, and instrument response, leading to more accurate and precise quantification. lgcstandards.comrsc.org

For the analysis of 3-MCPD esters, deuterium-labeled internal standards (e.g., d5-labeled) are commonly employed. researchgate.netnih.gov For example, 1,2-bis-palmitoyl-3-chloropropanediol-d5 and oleoyl-stearoyl-3-chloropropanediol-d5 have been used as internal standards. nih.gov The selection of a suitable internal standard considers factors such as isotopic purity and ensuring a sufficient mass difference from the analyte to avoid spectral overlap. lgcstandards.com The use of these standards is essential for achieving accurate quantification, especially when dealing with the significant matrix effects often encountered in food analysis. rsc.org

Challenges in Isomeric Separation and Specificity

A significant analytical challenge in the analysis of this compound is its separation from other isomers. Fatty acid esters of 3-MCPD can exist as different positional isomers, such as this compound and 2-oleoyl-3-chloropropanediol, as well as isomers with the fatty acid at the sn-1 or sn-2 position of the glycerol (B35011) backbone. nih.govcore.ac.uk Furthermore, the double bond in the oleoyl (B10858665) chain can also be at different positions.

The chemical and physical properties of these isomers are often very similar, making their chromatographic separation difficult. dokumen.pub Inadequate separation can lead to co-elution and, consequently, inaccurate quantification if the mass spectrometer cannot differentiate between them. While some methods can differentiate between regioisomers based on mass spectral fragmentation patterns, complete chromatographic separation is often preferred for unambiguous identification and quantification. core.ac.uk

Advanced chromatographic techniques, such as multi-dimensional high-performance liquid chromatography (HPLC), are being explored to improve the separation of complex isomeric mixtures. hplc2025-bruges.org The development of specialized stationary phases and optimization of chromatographic conditions are crucial for achieving the necessary resolution. dokumen.pub The challenge is compounded by the fact that the toxicity of different isomers may vary, underscoring the importance of developing methods that can specifically identify and quantify each isomeric form. rsc.org

In Vitro Biotransformation and Metabolic Fate Studies of 1 Oleoyl 3 Chloropropanediol

Enzymatic Hydrolysis by Lipases

Lipases, a family of enzymes that break down fats (triglycerides) into fatty acids and glycerol (B35011), play a crucial role in the initial metabolism of 1-Oleoyl-3-chloropropanediol. nih.gov These enzymes catalyze the hydrolysis of the ester bond linking the oleic acid to the 3-chloropropanediol backbone. nih.govwur.nl In vitro studies consistently show that 3-MCPD esters, including the monoester this compound, are recognized and processed as substrates by lipases. researchgate.netresearchgate.net

The gastrointestinal tract is the primary site for the initial breakdown of ingested fats, and in vitro models simulating this environment have been employed to study this compound. researchgate.net Studies using simple intestinal models with components like porcine pancreatic lipase (B570770) and bile extract have demonstrated that 3-MCPD monoesters and diesters are effectively cleaved. researchgate.netut.ac.ir This hydrolysis in the digestive system is a key step, as it releases the free form of 3-monochloropropane-1,2-diol (3-MCPD), which can then be absorbed. researchgate.net The human colon carcinoma cell line, Caco-2, a well-established model for the human intestinal barrier, has been shown to hydrolyze 3-MCPD monoesters. researchgate.net It is suggested that lipases with a higher affinity for the outer positions (sn-1 and sn-3) of a glycerol backbone, such as pancreatic lipase, are responsible for this activity. researchgate.netbezpecnostpotravin.cz

Research into the speed of enzymatic breakdown reveals significant differences between 3-MCPD monoesters and diesters. In vitro studies using an intestinal model have shown that the hydrolysis of monoesters like this compound is remarkably rapid. researchgate.net In contrast, the release of 3-MCPD from diesters is a slower, more gradual process. researchgate.net This suggests that the number of fatty acid chains on the 3-MCPD molecule influences how efficiently lipases can access and break the ester bonds. aocs.org

| Ester Type | Incubation Time | Percentage of 3-MCPD Released |

|---|---|---|

| 3-MCPD Monoester | ~1 min | >95% |

| 3-MCPD Diester | 1 min | ~45% |

| 5 min | ~65% | |

| 90 min | ~95% |

Intestinal Lipase Activity.

Conversion to Free 3-Monochloropropane-1,2-diol

The enzymatic hydrolysis of this compound directly results in its conversion to free 3-Monochloropropane-1,2-diol (3-MCPD) and oleic acid. researchgate.netresearchgate.net This release of free 3-MCPD is a pivotal event, as the toxicity of the parent ester is largely attributed to the effects of the free 3-MCPD moiety after it is cleaved. mfds.go.kr In vitro studies confirm that this conversion is efficient, particularly for monoesters, with nearly complete release of 3-MCPD occurring rapidly under conditions mimicking the intestine. researchgate.netresearchgate.net The process is considered an effective cleavage in the intestinal tract, making the free 3-MCPD available for absorption into the body. researchgate.netresearchgate.net

Investigations in Cellular Model Systems

To understand the fate of this compound beyond initial digestion, researchers use various human cell lines as in vitro models for key organs. These cellular systems allow for detailed investigation of absorption, metabolism, and other molecular interactions. researchgate.netnih.gov

The liver is a central organ for metabolizing foreign compounds. Studies using human hepatic cell lines, such as HepG2 and HepaRG, have investigated the interactions of 3-MCPD and its esters. Research indicates that the absorption and metabolism of free 3-MCPD in these liver cell models are very limited. researchgate.netnih.gov One study found that less than 1% of the initial free 3-MCPD was recovered within HepaRG cell lysates. researchgate.net However, the oleic acid component of this compound may influence interactions. For instance, in HepG2 cells, oleic acid has been shown to affect the morphology of lipid droplets and their interaction with mitochondria, which is distinct from the effects of saturated fatty acids like palmitic acid. frontiersin.org

The kidneys are another key organ investigated for the effects of 3-MCPD, as rodent studies have identified them as a target for toxicity. nih.govresearchgate.net Human renal cell lines, such as HK-2 (human kidney proximal tubule cells) and HEK293 (human embryonic kidney cells), are used to model these interactions. nih.govresearchgate.net

Direct exposure of HK-2 cells to various 3-MCPD esters, including those with oleic acid, at concentrations up to 100 μM for 24 hours resulted in mild but statistically significant cytotoxicity at the highest concentrations. nih.gov This toxicity was associated with mitochondrial dysfunction. nih.gov Another study on HK-2 cells specifically examined the effect of this compound (1-Ol) on the expression of genes for transporter proteins, which are crucial for kidney function. nih.govnih.gov While exposure to several 3-MCPD esters led to an upregulation of the mRNA for Aquaporin 1 (AQP1), a key water channel, this did not result in a statistically significant increase in the actual AQP1 protein levels. researchgate.net These findings suggest that the compound's effects on renal cells in vitro might be subtle or related to indirect mechanisms. nih.govresearchgate.net

| Cell Line | Compound(s) | Observed Effects | Reference |

|---|---|---|---|

| HK-2 | 3-MCPD and nine mono- or di-esters (including oleate) | Mild cytotoxicity, mitochondrial dysfunction, and transient metabolic perturbations at high concentrations (up to 100 μM). | nih.gov |

| HK-2 | This compound (1-Ol) and other esters (10 μM and 100 μM) | Upregulation of AQP1 mRNA transcript was observed, but it was not associated with statistically significant elevations in AQP1 protein expression. | researchgate.net |

| HEK293 | 3-MCPD | Inhibited cell proliferation. | researchgate.net |

Hepatic Cell Line Interactions.

Characterization of Metabolic Products

In vitro studies have been instrumental in elucidating the metabolic fate of this compound. These investigations consistently demonstrate that the primary biotransformation pathway involves the enzymatic hydrolysis of the ester linkage. This process is primarily catalyzed by lipases, leading to the liberation of its constituent molecules: 3-monochloropropane-1,2-diol (3-MCPD) and oleic acid.

Research utilizing various in vitro models, from simple enzyme systems to complex cell cultures mimicking the human intestine, has provided a detailed picture of this initial metabolic step. For instance, studies employing a simplified intestinal model with porcine bile extract have shown that 3-MCPD monoesters are rapidly broken down. In these experiments, a conversion rate of over 95% to free 3-MCPD was observed within approximately one minute of incubation. researchgate.net This rapid hydrolysis suggests that this compound is readily accepted as a substrate by intestinal lipases. The mechanism is believed to be analogous to the digestion of dietary acylglycerols, where pancreatic lipases favor the cleavage of ester bonds at the sn-1 and sn-3 positions. researchgate.net

Further investigations using the human colon adenocarcinoma cell line, Caco-2, which serves as a well-established model for the human intestinal barrier, have corroborated these findings. When Caco-2 cells were incubated with this compound, the release of free 3-MCPD and free fatty acids into the cell supernatants was observed after just one hour. researchgate.net Notably, the intact monoester was not detected in the basolateral supernatant, indicating that it does not traverse the intestinal epithelial model without first undergoing this metabolic breakdown. researchgate.net

The primary metabolic products identified in these in vitro systems are summarized in the table below.

| Parent Compound | In Vitro System | Primary Metabolic Products Identified | Analytical Method(s) |

| This compound | Caco-2 cells | 3-monochloropropane-1,2-diol (3-MCPD), Oleic Acid | Not specified in abstract |

| 3-MCPD monoesters | Simple intestinal model with porcine bile extract | 3-monochloropropane-1,2-diol (3-MCPD) | Gas chromatography-mass spectrometry (GC-MS) researchgate.net |

Subsequent to the initial hydrolysis, the released 3-MCPD can undergo further enzymatic conversion. An in vitro enzyme cascade has been described that can detoxify 3-MCPD. This two-step process involves the conversion of 3-MCPD to glycidol (B123203) by a halohydrin dehalogenase, followed by the hydrolysis of glycidol to the non-toxic compound glycerol by an epoxide hydrolase. researchgate.net

The table below outlines the enzymatic cascade for the further metabolism of the initially formed 3-MCPD.

| Substrate | Enzyme | Product |

| 3-monochloropropane-1,2-diol (3-MCPD) | Halohydrin dehalogenase | Glycidol |

| Glycidol | Epoxide hydrolase | Glycerol |

The characterization of these metabolic products has been achieved through various analytical techniques. Gas chromatography-mass spectrometry (GC-MS) has been a key method for the identification and quantification of 3-MCPD released from its ester form. researchgate.net The use of isotopically labeled standards for 3-MCPD esters in these analyses has enhanced the accuracy of quantification. researchgate.net

Strategies for 1 Oleoyl 3 Chloropropanediol Formation Reduction and Mitigation

Precursor Management and Removal

The most effective way to reduce the formation of 1-oleoyl-3-chloropropanediol is to control its precursors before and during oil processing. researchgate.net Key precursors include chloride-containing compounds and acylglycerols. mdpi.comfao.org

Reduction of Chloride-Containing Compounds

Chloride is an essential precursor for the formation of 3-MCPD esters. cabidigitallibrary.org These chloride-containing compounds can be organic or inorganic. mdpi.com The presence of chloride ions, often from sources like fertilizers, pesticides, and irrigation water used during the cultivation of oil-producing plants, can lead to the formation of 3-MCPD esters during the high temperatures of refining. fao.org

Several strategies have been developed to reduce chloride content:

Water Washing: Washing crude palm oil with water has been shown to be an effective method for removing water-soluble chlorides. acs.orgresearchgate.net Studies have demonstrated that washing crude palm oil with deionized water prior to refining can significantly reduce the final 3-MCPD ester content. wur.nl For instance, washing crude palm oil with 10% deionized water at 70°C for 20 minutes resulted in a 19-22% reduction in the final 2- and 3-MCPDE content. ftb.com.hr Lab-scale batch washing of crude palm oil (CPO) at 90°C achieved a chloride reduction of over 80%. sci-hub.senih.govtandfonline.com Plant-scale trials using 5% water at 90°C with mild acidification (0.05%) reduced chloride in washed CPO by an average of 76%. nih.govtandfonline.com

Acidified Water Washing: Mildly acidifying the wash water can further enhance chloride removal. sci-hub.setandfonline.com The addition of citric acid to the wash water has been shown to be effective. tandfonline.comnih.gov One study found that washing with a mixture of distilled water and 3% citric acid resulted in the highest chloride reduction (37%) in low-quality CPO after one month of storage. nih.gov

Solvent Washing: Washing crude palm oil with polar solvents like a water/alcohol mixture is another efficient way to remove chloride-containing compounds. researchgate.netnih.gov

Table 1: Effect of Washing Treatments on Chloride Reduction in Crude Palm Oil

Control of Acylglycerol Content in Raw Materials

Acylglycerols, including triacylglycerols (TAGs), diacylglycerols (DAGs), and monoacylglycerols (MAGs), are another group of key precursors for 3-MCPD ester formation. mdpi.comfao.org The concentration of these precursors in the raw material significantly impacts the level of 3-MCPD esters formed. mdpi.com Palm oil, for example, naturally has a higher content of DAGs (6-10%) compared to other vegetable oils like rapeseed, sunflower, olive, and soybean oils (1-3%). mdpi.com

Strategies to control acylglycerol content include:

Harvesting and Handling: Minimizing the time between harvesting and processing of oil palm fruits can preserve their quality and reduce the content of free fatty acids and acylglycerols. mdpi.com Avoiding the use of damaged or overripe fruits is also crucial. Bruised and degraded oil palm fruits have been shown to have a higher content of sphingolipid-based organochlorine, a precursor to 3-MCPD esters. tandfonline.com

Enzymatic Extraction: Utilizing enzymatic extraction processes, which operate at milder temperatures (around 50°C) compared to mechanical extraction, can lead to a comparable reduction in 3-MCPD formation and produce a higher quality crude palm oil. nih.gov

Optimization of Oil Refining Processes

The refining process itself, particularly the high-temperature deodorization step, is where the majority of this compound is formed. researchgate.netresearchgate.net Optimizing the conditions of various refining stages can significantly mitigate its formation.

Degumming and Bleaching Modifications

The degumming and bleaching steps are critical in the formation of 3-MCPD esters. researchgate.net

Degumming: Using milder and less acidic conditions during degumming, such as water degumming or using low concentrations of phosphoric or citric acid, can decrease the formation of 3-MCPD esters. fao.orgresearchgate.net Water degumming has been proposed as an effective alternative to acid degumming. mdpi.comresearchgate.net

Bleaching: The type of bleaching earth used plays a significant role. Using pH-neutral bleaching earths instead of acid-activated ones can reduce the formation of 3-MCPD esters. fao.orgcabidigitallibrary.org However, this may affect the final color of the oil. cabidigitallibrary.org Highly active bleaching earths are available that can minimize 3-MCPD levels while effectively removing other impurities. clariant.com

Temperature and Time Control during Deodorization

Deodorization is the primary step where 3-MCPD esters are formed due to the high temperatures involved. researchgate.netnih.gov

Lowering Temperature and Time: Reducing the temperature and duration of the deodorization process is a key mitigation strategy. researchgate.netftb.com.hr Studies have shown that the formation of 3-MCPD esters increases at temperatures above 200°C. nih.gov While some research indicates that 3-MCPD ester levels are not significantly affected by deodorization conditions, others have found that lower temperatures are important to limit their formation. ftb.com.hrresearchgate.netital.sp.gov.brnih.gov For instance, optimizing refining conditions, including a lower deodorization temperature of 240°C, resulted in a significant reduction of 3-MCPD esters. ftb.com.hrnih.gov

Dual Deodorization: An alternative to traditional deodorization is dual deodorization, which involves a two-stage process with a shorter period at a higher temperature and a longer period at a lower temperature. fao.org This method can reduce the thermal load on the oil and decrease the formation of glycidyl (B131873) esters, with a smaller reduction in 3-MCPD esters. fao.orgocl-journal.org

Table 2: Impact of Deodorization Temperature on 3-MCPD and Glycidyl Ester (GE) Formation in Palm Oil

Application of Adsorbent Materials

A post-refining strategy involves the use of adsorbent materials to remove this compound and its related compounds from the refined oil. ovid-verband.deresearchgate.net

Activated Carbon: Activated carbon has been shown to be effective in reducing 3-MCPD esters. ftb.com.hrresearchgate.netrsc.org Treatment with activated carbon has been reported to reduce 3-MCPD ester concentration by up to 80%. ftb.com.hrresearchgate.netrsc.orgrsc.org

Magnesium Silicate (B1173343): Synthetic magnesium silicate has also been identified as an effective adsorbent. cabidigitallibrary.org It can be used alone or in combination with other purifying materials to remove various impurities. justia.comgoogle.com Magnesium silicate performs well in removing compounds that contribute to acidity and other undesirable characteristics in edible oils. kingsfieldinc.comingreda.vn

Zeolites: Certain types of zeolites have demonstrated the ability to reduce the content of 3-MCPD esters and related substances. cabidigitallibrary.org A synergistic mixture of beta zeolite and activated carbon has been shown to improve the removal efficiency of 3-MCPDE to 94%. nih.gov

Other Adsorbents: Other materials like metal-organic frameworks (MOFs) and natural clays (B1170129) such as kaolin (B608303) are also being investigated for their potential to adsorb and remove 3-MCPD and its esters. ftb.com.hr

Table 3: Efficacy of Different Adsorbent Materials in Reducing 3-MCPD Esters

Enzymatic Approaches for Reduction

Enzymatic methods present a promising strategy for the reduction of this compound and other 3-MCPD esters in edible oils. These approaches are valued for their mild reaction conditions, often requiring lower temperatures and no organic solvents, which can be advantageous over traditional chemical and physical refining methods. researchgate.net

One of the primary enzymatic strategies involves a two-step cascade reaction to convert 3-MCPD esters into the non-toxic compound glycerol (B35011). researchgate.net In the first step, a lipase (B570770), such as Candida antarctica lipase A, is used to hydrolyze the ester bond of this compound. This reaction releases the fatty acid (oleic acid) and free 3-monochloropropane-1,2-diol (3-MCPD). researchgate.net

Following the initial hydrolysis, the free 3-MCPD is then subjected to a second enzymatic conversion. This is typically achieved using a combination of two enzymes: a halohydrin dehalogenase (HHD) and an epoxide hydrolase (EH). researchgate.netcabidigitallibrary.org The HHD, often sourced from bacteria like Arthrobacter sp. AD2, converts 3-MCPD into glycidol (B123203). Subsequently, an epoxide hydrolase, for instance from Agrobacterium radiobacter AD1, hydrolyzes glycidol to form glycerol. researchgate.net This complete conversion of the toxic 3-MCPD moiety into harmless glycerol is a key advantage of this enzymatic cascade. researchgate.net

Research has demonstrated the effectiveness of this enzymatic approach. For example, studies have shown that enzyme-catalyzed inter-esterification can lead to a 100% reduction of 3-MCPD esters to undetectable levels. cabidigitallibrary.org The conditions for this enzymatic hydrolysis are typically mild, with reactions carried out at temperatures around 30°C in a buffered aqueous environment. cabidigitallibrary.org

It's important to note that the hydrolysis of 3-MCPD esters by lipases can be influenced by the structure of the ester itself. In vitro studies using intestinal models have shown that 3-MCPD monoesters are hydrolyzed more rapidly than diesters. researchgate.net While this is relevant to the in-vivo toxicity, it also underscores the potential for enzymatic treatments to effectively target and break down these compounds.

The table below summarizes the key enzymes involved in the enzymatic reduction of this compound.

| Enzyme | Source Organism (Example) | Function |

| Lipase | Candida antarctica | Hydrolyzes the ester bond of this compound to release free 3-MCPD and oleic acid. researchgate.net |

| Halohydrin Dehalogenase (HHD) | Arthrobacter sp. AD2 | Converts free 3-MCPD to glycidol. researchgate.net |

| Epoxide Hydrolase (EH) | Agrobacterium radiobacter AD1 | Hydrolyzes glycidol to glycerol. researchgate.net |

Novel Technological Interventions

In addition to enzymatic methods, several novel technological interventions are being explored to reduce the formation of or remove this compound and other process contaminants from edible oils. These technologies often focus on modifying the refining process to be less intensive or introducing new post-refining purification steps.

Short Path Stripping (SPS) / Short Path Distillation (SPD): This technology offers a promising alternative to conventional deodorization, which is a major step where 3-MCPD esters are formed due to high temperatures (230°C to 270°C). google.comgoogle.com SPS, also known as short path distillation (SPD), operates at significantly lower temperatures (around 170°C to 200°C or lower) and under a deeper vacuum (0.001 to 0.5 Torr). google.comgoogle.com This reduction in thermal stress on the oil significantly minimizes the formation of 3-MCPD esters and glycidyl esters (GEs). google.com Furthermore, SPS can be used as a post-deodorization step to effectively remove these contaminants from already refined oil, potentially reducing them to 500 PPB or less. google.com

Non-Thermal Processing Technologies: Emerging non-thermal technologies are being investigated for their potential to ensure food safety without the negative effects of high-temperature processing, which include the formation of contaminants like 3-MCPD esters. mdpi.com These methods aim to minimize the thermal impact during manufacturing. mdpi.com

Non-thermal Plasma (NTP): Also known as cold plasma, NTP is a technology that uses ionized gas to achieve microbial inactivation at ambient temperatures. nih.govresearchgate.net While primarily researched for its antimicrobial properties, the ability of NTP to operate at low temperatures makes it a conceptually interesting alternative to thermal processes that lead to contaminant formation. nih.govnih.gov Its application could potentially avoid the high-temperature conditions that generate this compound. mdpi.com

Ultrasonic Cavitation: High-intensity ultrasound (HUS) utilizes sound waves above the range of human hearing to create microscopic implosions (cavitation) in a liquid medium. researchgate.netecoskinclinic.co.uk This technology is being explored for various food processing applications, including emulsification and extraction. researchgate.net The potential to alter food properties through mechanical rather than thermal means suggests it could be part of a strategy to reduce reliance on high-heat refining steps. researchgate.net

The table below outlines some of the novel technological interventions for mitigating this compound.

| Technology | Principle of Operation | Potential Advantage for Mitigation |

| Short Path Stripping (SPS) | Distillation at lower temperatures (≤200°C) and higher vacuum compared to conventional deodorization. google.comgoogle.com | Reduces the initial formation of 3-MCPD esters and can be used to remove existing esters post-refining. google.com |

| Non-thermal Plasma (NTP) | Utilizes ionized gas at ambient temperatures for processing. nih.gov | Avoids the high temperatures that are a primary driver for the formation of 3-MCPD esters. mdpi.com |

| Ultrasonic Cavitation | Employs high-frequency sound waves to induce physical and chemical changes via cavitation. researchgate.net | Offers a non-thermal processing alternative that could reduce the need for high-heat refining steps. researchgate.net |

Future Research Directions and Emerging Perspectives on 1 Oleoyl 3 Chloropropanediol

Refinement of Formation Mechanism Elucidation

The formation of 1-Oleoyl-3-chloropropanediol and other 3-MCPD esters is known to occur during the high-temperature deodorization step of edible oil refining, typically at temperatures between 220 and 260°C. mdpi.comunina.it The primary reactants are acylglycerols and a source of chlorine. mdpi.comunina.it However, the precise pathways and kinetics leading to the formation of specific esters like this compound remain areas for intensive investigation.

Future research will likely focus on:

Precursor Identification: While diacylglycerols (DAGs) and triacylglycerols (TAGs) are identified as precursors, further studies are needed to understand their relative reactivity. mdpi.com Research indicates that TAGs may react preferentially with chlorine donors to form 3-MCPD esters via a cyclic acyloxonium intermediate, especially under low moisture and high-temperature conditions. mdpi.com Elucidating why oleic acid at the sn-1 position is incorporated requires more specific kinetic modeling.

Chlorine Source Characterization: The chlorine source can be inorganic chlorides from the plant pulp or organic chlorine compounds naturally present in the oil. unina.it The contribution of chlorides from bleaching earths used in refining is also a factor. unina.it Future work must aim to quantify the contribution of each source to the final concentration of this compound, which could inform targeted mitigation strategies at earlier stages of processing.

Kinetic Modeling: The formation of 3-MCPD esters is a dynamic process where formation and degradation can occur simultaneously. mdpi.com Studies have shown that the formation rate constants for various esters increase with temperature, but degradation can also occur at very high temperatures (e.g., 220°C). mdpi.com Developing comprehensive kinetic models that account for the specific fatty acid composition (including oleic acid), temperature, time, and moisture content will be crucial for predicting and controlling the formation of this compound.

Advancements in Ultra-Trace Analytical Detection and Speciation

The accurate quantification of this compound in complex food matrices like edible oils is critical for risk assessment. While direct methods using chromatography coupled with mass spectrometry are established, the drive for greater sensitivity and specificity continues.

Emerging trends in analytical detection include:

Lowering Detection Limits: Current methods using techniques like Ultra-High Performance Liquid Chromatography (U-HPLC) with high-resolution mass spectrometry (HRMS-Orbitrap) or tandem mass spectrometry (MS/MS) have achieved low limits of quantification (LOQ). unina.itresearchgate.net For instance, one method reported LOQs for various 3-MCPD esters in the range of 0.04-1.74 μg/L. Future advancements will focus on pushing these limits even lower to detect minute quantities, which is essential for infant formula and other sensitive food products. researchgate.net

Improved Speciation: Analytical methods must accurately distinguish between a vast number of 3-MCPD ester isomers, including monoesters and diesters with different fatty acid combinations. jfda-online.comchromatographyonline.com An improved analytical procedure was developed for the simultaneous determination and separation of seven glycidyl (B131873) esters (GEs) and 24 MCPD esters. jfda-online.com Convergence chromatography coupled with tandem mass spectrometry has also been employed to separate 15 different 3-MCPD esters. Future research will aim to develop methods capable of resolving an even wider array of congeners in a single run, providing a more complete picture of contamination.

High-Throughput Screening: Novel techniques like Direct Analysis in Real Time (DART) coupled with HRMS are being explored for high-throughput, semi-quantitative screening without extensive sample separation. researchgate.net While still in development for quantitative analysis of monoesters, these ambient ionization techniques promise to accelerate the screening of large numbers of samples. researchgate.net

Enhanced Sample Preparation: A significant challenge is the removal of interfering triacylglycerols from the oil matrix. researchgate.net Research is ongoing to optimize sample clean-up procedures, such as solid-phase extraction (SPE) on silica (B1680970) or amino-packed columns, to improve recovery and reduce matrix effects, ensuring more accurate quantification. researchgate.netjfda-online.com

| Analytical Technique | Sample Matrix | Key Features | Reported LOD/LOQ | Source |

|---|---|---|---|---|

| UHPLC/Q-TOF | Glycerin | Direct detection method for screening contaminants. | N/A (Screening method) | mdpi.com |

| LC-HRMS (Orbitrap) | Edible Vegetable Oils | Direct method, validated according to European Commission Decision 2002/657/EC. | LOD/LOQ values were reported as lower than previous literature. | unina.it |

| UPC²-MS/MS | Vegetable Oils, Fritters | Separated 15 different 3-MCPDEs; weak matrix effects. | LODs: 0.01-0.68 µg/L; LOQs: 0.04-1.74 µg/L | |

| U-HPLC-OrbitrapMS | Vegetable Oils | Requires silica gel clean-up; uses deuterium-labeled internal standards. | Lowest calibration levels: 2 to 5 µg/kg | researchgate.net |

| LC-MS/MS | Processed Foods (Bread, Milk, Nuggets) | Direct analysis with two-step SPE clean-up. | Linear calibration curves from 7.81 to 500 ng/mL. | cabidigitallibrary.org |

Exploration of this compound as a Biochemical Research Tool

Beyond its role as a food contaminant, this compound is emerging as a valuable tool in biochemical and toxicological research. Its defined chemical structure allows scientists to probe specific biological pathways.

Key research applications include:

Studying Cellular Transport Mechanisms: In a recent study, this compound was used to treat a human renal proximal tubule cell line (HK-2) to investigate its effects on the expression of 20 relevant transporter genes. nih.govnih.gov This research explored whether the compound could modulate fundamental processes like water and solute transport. nih.govnih.gov

Investigating Mechanisms of Toxicity: The same study found that while several ester-bound 3-MCPD compounds upregulated AQP1 (aquaporin 1) gene expression, this did not translate to significant protein-level increases. nih.gov This suggests that the compound can be used to explore indirect modes of action related to cellular homeostasis, providing insights beyond simple cytotoxicity. nih.govnih.gov

Metabolic Tracing: While not specific to this compound itself, isotopically labeled analogues (e.g., with deuterium) of similar chlorinated lipids are used as tracers in metabolic studies. smolecule.com These tools allow researchers to track the absorption, distribution, and metabolic fate of these compounds within biological systems, clarifying how they are processed after ingestion. researchgate.netsmolecule.com

Potential for Derivatization in Synthetic Chemistry Research

The chemical structure of this compound offers potential for its use as a building block or intermediate in synthetic chemistry. The molecule contains two key reactive sites: a secondary hydroxyl group and a primary carbon-chlorine bond.

Future research could explore:

Substitution Reactions: The chlorine atom is a good leaving group, making the terminal carbon susceptible to nucleophilic substitution reactions. medchemexpress.com This would allow for the introduction of a wide variety of functional groups, enabling the synthesis of novel, complex lipid structures for research purposes.

Hydroxyl Group Modification: The free hydroxyl group can be a site for further derivatization, such as esterification with other fatty acids or attachment of reporter groups (e.g., fluorescent tags). medchemexpress.com This could lead to the creation of specialized molecular probes for studying lipid-protein interactions or membrane dynamics.

Synthesis of Novel Probes: By leveraging these reactive sites, chemists could synthesize a library of 1-oleoyl-glycerol derivatives with modifications at the 3-position. These compounds could serve as unique tools for probing enzyme specificity, particularly for lipases and esterases, or for developing new standards for analytical methods. Derivatization reactions are already used to enhance the detection of related compounds in mass spectrometry, highlighting the chemical tractability of this molecular class. researchgate.net

Q & A

Q. What analytical methods are recommended for quantifying 1-Oleoyl-3-chloropropanediol in food matrices, and how can matrix interference be minimized?

Gas chromatography-mass spectrometry (GC-MS) with deuterated internal standards (e.g., 3-MCPD-d5) is the gold standard for quantification. Derivatization using phenylboronic acid or other agents improves volatility and sensitivity. To minimize matrix interference, optimize column temperature gradients and use solid-phase extraction (SPE) with C18 or mixed-mode sorbents for sample cleanup .

Q. How should researchers design experiments to comply with FDA guidelines for chloropropanediol derivatives in food safety studies?

Follow FDA CPG Sec 500.500, which sets limits for 3-MCPD (3-chloro-1,2-propanediol) in hydrolyzed proteins and sauces. Use validated GC-MS protocols with limits of detection (LOD) ≤ 0.01 mg/kg. Include recovery studies using spiked samples to validate accuracy (85–115%) and precision (RSD < 10%) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Refer to EU Regulation 1272/2008 for hazard classification (e.g., H351: suspected carcinogen). Use fume hoods, nitrile gloves, and chemical-resistant lab coats. Store in sealed containers at 2–8°C, and dispose of waste via incineration (≥ 1,000°C) to prevent environmental release .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound enantiomers be achieved, and what biological implications arise from their differential activity?

The racemic mixture (rac-1-Oleoyl-3-chloropropanediol) can be resolved via enzymatic hydrolysis using lipases (e.g., Candida antarctica Lipase B) or chiral chromatography (e.g., Chiralpak IA column). Enantiomers may exhibit divergent metabolic fates; for example, (R)-isomers show higher binding affinity to hepatic enzymes, altering detoxification pathways .

Q. What experimental strategies resolve contradictions in toxicity studies of this compound, particularly regarding its carcinogenic potential?

Conflicting data often stem from differences in metabolite profiling. Use in vitro models (e.g., HepG2 cells) to assess genotoxicity via comet assays and compare results with in vivo rodent studies. Account for hydrolysis products like 3-MCPD, which may independently activate oxidative stress pathways .

Q. How do fatty acid esterification patterns influence the environmental persistence of this compound in soil and water systems?

Conduct biodegradation assays with soil microbiota (e.g., Pseudomonas spp.) under aerobic/anaerobic conditions. Monitor ester cleavage rates via LC-MS/MS. Longer acyl chains (e.g., oleoyl vs. acetyl) reduce hydrolysis rates, increasing environmental persistence by 2–3 fold .

Methodological Challenges

Q. What are the limitations of current in vitro models for studying the endocrine-disrupting effects of this compound?

Existing models (e.g., ER-CALUX assay) lack specificity for chloropropanediol metabolites. Combine transcriptomic profiling (RNA-seq) with receptor binding assays to identify non-canonical pathways, such as PPARγ modulation, which may explain off-target effects .

Q. How can researchers mitigate artifacts in 3-MCPD quantification caused by thermal degradation during GC-MS analysis?

Artifacts arise from thermal decomposition of esters in the GC inlet. Use cold-on-column injection or lower inlet temperatures (≤ 250°C). Validate with stable isotope tracers (e.g., ³¹³C-labeled standards) to distinguish native analytes from degradation products .

Regulatory and Interdisciplinary Considerations

Q. What computational tools are available to predict the metabolic pathways of this compound in mammalian systems?

Use in silico platforms like OECD QSAR Toolbox or BioTransformer to model phase I/II metabolism. Validate predictions with high-resolution mass spectrometry (HRMS) to identify glucuronide or sulfate conjugates .

Q. How do EU REACH regulations impact the design of ecotoxicology studies for chloropropanediol derivatives?

Under REACH Annex IX, chronic toxicity testing (e.g., Daphnia magna 21-day reproduction assay) is mandatory. Include endpoints like EC50 for growth inhibition and bioaccumulation factors (BCF) derived from octanol-water partitioning (log Kow) data .

Retrosynthesis Analysis